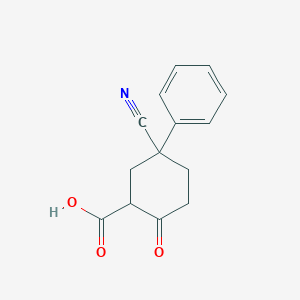

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

5-cyano-2-oxo-5-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-9-14(10-4-2-1-3-5-10)7-6-12(16)11(8-14)13(17)18/h1-5,11H,6-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVAICNAWZPSCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301222488 | |

| Record name | Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102412-62-2 | |

| Record name | Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclohexane Derivatives in Glutarimide Drug Synthesis: A Technical Guide

Executive Summary

This technical guide examines the structural and synthetic intersection of cyclohexane derivatives and glutarimide pharmacophores . While glutarimide rings (2,6-piperidinediones) are best known as the core of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, their conjugation with cyclohexane scaffolds creates a distinct class of bioactive molecules. This includes the potent translation inhibitor Cycloheximide and emerging Cereblon (CRBN) ligands used in Targeted Protein Degradation (TPD).

This document details the synthetic architectures required to bridge these two aliphatic systems, focusing on stereoselective total synthesis and modern C–H functionalization strategies.

Structural Significance & Pharmacological Logic

The fusion or linkage of cyclohexane rings to glutarimide cores serves two primary medicinal chemistry functions: conformational locking and lipophilic pocket targeting .

The Natural Prototype: Cycloheximide

Cycloheximide (CHX) represents the archetypal cyclohexane-glutarimide conjugate. Produced by Streptomyces griseus, its efficacy as a eukaryotic protein synthesis inhibitor relies on the precise stereochemical arrangement of a dimethyl-cyclohexanone ring linked to a glutarimide moiety via a hydroxyethyl bridge.

-

Mechanism: CHX binds to the E-site of the 60S ribosomal subunit, blocking the translocation step of elongation.

-

Structural Criticality: The cyclohexane ring is not merely a lipophilic anchor; its conformation (chair) and substituents (methyl groups) dictate the orientation of the glutarimide headgroup within the ribosomal tunnel.

Modern Application: PROTAC Linkers and Scaffolds

In PROTAC (Proteolysis Targeting Chimera) design, cyclohexane rings are increasingly utilized as rigid linkers between the glutarimide (CRBN binder) and the target protein ligand. Unlike flexible alkyl chains, the cyclohexane ring restricts rotational degrees of freedom, reducing the entropic penalty of ternary complex formation.

Synthetic Strategies: The Core Protocols

This section details two distinct synthetic workflows: the stereoselective construction of the natural product core and the chemoselective functionalization of cyclohexane for novel ligand discovery.

Workflow A: Stereoselective Total Synthesis of Cycloheximide

Context: Constructing the glutarimide-cyclohexane interface with high diastereoselectivity.

Key Challenge: Establishing the anti-relationship between the C-alpha substituent of the glutarimide and the cyclohexane ring.

Mechanistic Pathway (Retrosynthesis)

The synthesis typically disconnects at the linker between the two rings. A convergent approach utilizes a Barbier-type reaction or Aldol condensation between a chiral glutarimide aldehyde and a substituted cyclohexanone.

Figure 1: Retrosynthetic logic for Cycloheximide, highlighting the convergent assembly of the two ring systems.

Experimental Protocol: Stereoselective Aldol Coupling

Note: This protocol is adapted from modern high-selectivity routes (e.g., utilizing boron enolates).

-

Reagent Preparation: Generate the boron enolate of the substituted cyclohexanone (Frag B) using

and -

Coupling: Dropwise addition of the glutarimide-derived aldehyde (Frag A). The glutarimide nitrogen should be protected (e.g., SEM or BOM group) to prevent interference.

-

Reaction Conditions: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

-

Quench: Oxidative workup using

buffer and -

Purification: Silica gel chromatography. The anti-aldol product is typically favored due to the Zimmerman-Traxler transition state controlled by the cyclohexane chair conformation.

Workflow B: Rhodium-Catalyzed C–H Functionalization

Context: Direct insertion of glutarimide moieties into cyclohexane rings for library generation.

Recent advances utilize glutarimide-diazo derivatives as carbene precursors. This method allows for the direct functionalization of unactivated cyclohexane C–H bonds, a powerful tool for generating novel CRBN ligands.

Mechanistic Pathway (C-H Insertion)

The reaction proceeds via a transient Rhodium-carbenoid species which performs an insertion into the C-H bond of the cyclohexane solvent/reactant.

Figure 2: Catalytic cycle for the Rh(II)-mediated functionalization of cyclohexane with glutarimide carbenes.

Experimental Protocol: C-H Insertion

-

Precursor Synthesis: Synthesize 3-diazo-glutarimide from the corresponding 3-amino or activated methylene precursor using tosyl azide (

). -

Catalyst Setup: In a flame-dried Schlenk flask, dissolve

(1 mol%) in neat cyclohexane (acting as both solvent and reagent). -

Addition: Slowly add the glutarimide-diazo solution (in minimal DCM) via syringe pump over 4 hours to the refluxing cyclohexane mixture. Slow addition is critical to prevent carbene dimerization.

-

Isolation: Evaporate excess cyclohexane. Purify the residue via flash column chromatography (EtOAc/Hexanes).

-

Result: This yields a glutarimide directly substituted with a cyclohexyl group at the C3 or C4 position, depending on the diazo regioisomer used.

Data Summary: Comparative Synthetic Efficiency

| Parameter | Total Synthesis (Aldol Route) | C-H Functionalization (Rh-Carbene) |

| Primary Application | Natural Product (Cycloheximide) analogs | Novel PROTAC/Drug Discovery |

| Stereocontrol | High (Reagent controlled) | Moderate to High (Catalyst controlled) |

| Step Count | High (10+ steps) | Low (2-3 steps from core) |

| Substrate Scope | Specific to carbonyl partners | Broad (works with various alkanes) |

| Limiting Factor | Complexity of chiral auxiliary | Cost of Rh catalyst; Diazo stability |

References

-

Versatile Synthetic Route to Cycloheximide and Analogues. Source: Angewandte Chemie International Edition, 2019.[1] Context: Defines the modern stereoselective protocols for constructing the glutarimide-cyclohexane interface. URL:[Link]

-

Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors. Source: Journal of the American Chemical Society, 2025. Context: Describes the C-H functionalization of cyclohexane using glutarimide diazo compounds. URL:[Link]

-

Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide. Source: Organic Letters, 2021.[2] Context: Discusses the reactivity of the glutarimide ring, relevant for stability studies of these conjugates. URL:[Link]

-

Cycloheximide: Structure, Function, and Inhibition. Source: Wikipedia / General Science Reference. Context: Background on the pharmacological mechanism of the natural product prototype. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Base-Catalyzed Condensation of Benzalacetone and Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the base-catalyzed condensation of benzalacetone and ethyl cyanoacetate, a classic example of the Knoevenagel condensation. The following application notes and protocols are designed to offer both theoretical understanding and practical, field-proven methodologies for the successful synthesis and characterization of the resulting α,β-unsaturated cyanoacrylate.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It involves the reaction of a carbonyl compound, in this case, the α,β-unsaturated ketone benzalacetone, with an active methylene compound, ethyl cyanoacetate, in the presence of a basic catalyst.[2] The resulting product, a highly functionalized α,β-unsaturated system, is a valuable scaffold in medicinal chemistry and materials science. Derivatives of this core structure have shown potential as anticancer agents, highlighting the importance of reliable synthetic protocols. This reaction is a modification of the aldol condensation, offering a pathway to conjugated systems that are key intermediates in the synthesis of more complex molecules.[1]

Reaction Mechanism: A Tale of Two Pathways

The base-catalyzed condensation of benzalacetone with ethyl cyanoacetate proceeds through a nucleophilic addition followed by a dehydration reaction.[1] The mechanism can be understood through two primary pathways, largely dependent on the nature of the basic catalyst employed.

1. The Direct Enolate Pathway:

When a base is introduced, it deprotonates the α-carbon of the ethyl cyanoacetate, which is rendered acidic by the two adjacent electron-withdrawing groups (the nitrile and the ester). This generates a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of benzalacetone. The resulting intermediate alkoxide is protonated, typically by the conjugate acid of the base, to form a β-hydroxy adduct. Subsequent dehydration, often facilitated by the base, leads to the formation of the final α,β-unsaturated product.

2. The Iminium Ion Pathway (with Amine Catalysis):

When a secondary amine like piperidine is used as the catalyst, an alternative pathway involving an iminium ion intermediate is proposed.[3] The piperidine first reacts with the carbonyl group of benzalacetone to form an iminium ion. This iminium ion is a more potent electrophile than the original ketone. The enolate of ethyl cyanoacetate then attacks the iminium ion. A series of proton transfers and the elimination of the piperidine catalyst regenerates the catalyst and yields the final condensed product. This pathway often offers greater control and avoids self-condensation of the carbonyl compound.[4]

Figure 1: Simplified workflow of the Knoevenagel condensation.

Experimental Protocol

This protocol is adapted from a peer-reviewed procedure for a similar synthesis and is designed to be a self-validating system with clear checkpoints for success.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| Benzalacetone | C₁₀H₁₀O | 146.19 | 39-42 | 260-262 | Skin irritant, may cause allergic skin reaction |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | -22 | 208-210 | Harmful if swallowed, in contact with skin, or if inhaled |

| Piperidine | C₅H₁₁N | 85.15 | -9 | 106 | Highly flammable, toxic, causes severe skin burns and eye damage |

| Ethanol | C₂H₅OH | 46.07 | -114 | 78 | Highly flammable liquid and vapor |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Handling of Reagents:

-

Benzalacetone: Avoid skin contact. In case of contact, wash thoroughly with soap and water.

-

Ethyl Cyanoacetate: Harmful. Avoid inhalation and contact with skin and eyes.

-

Piperidine: Highly flammable and toxic. Handle with extreme care, avoiding ignition sources and inhalation. It is corrosive and can cause severe burns.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzalacetone (1.46 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 20 mL of absolute ethanol.

-

Catalyst Addition: To the stirred solution, add piperidine (0.085 g, 1 mmol, 10 mol%) dropwise using a syringe or a dropping funnel.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The disappearance of the starting materials indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the pure (4E)-Ethyl-2-cyano-5-phenylpenta-2,4-dienoate as a solid.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Figure 2: Experimental workflow for the synthesis.

Results and Characterization

The expected product of this reaction is (4E)-Ethyl-2-cyano-5-phenylpenta-2,4-dienoate .

Expected Yield and Physical Properties

| Property | Expected Value |

| Yield | 85-95% |

| Physical State | Solid |

| Melting Point | 113-115 °C |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.17 (d, J = 7.2 Hz, 1H), 7.69-7.72 (m, 3H), 7.46-7.48 (m, 3H), 7.18-7.25 (m, 1H), 4.24-4.30 (m, 2H), 1.28 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 162.2, 156.3, 150.5, 135.0, 131.7, 129.6, 129.1, 123.0, 115.0, 103.7, 62.4, 14.4.

-

IR (KBr, cm⁻¹): 2981, 2248 (C≡N), 1737 (C=O, ester), 1580, 1449, 1236.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reflux temperature is maintained. |

| Loss of product during work-up | If the product is soluble in the reaction mixture, carefully concentrate the solvent before attempting precipitation or recrystallization. | |

| Oily Product | Impurities present | Purify the product using column chromatography on silica gel with a suitable eluent system (e.g., hexane:ethyl acetate). |

| Dark-colored reaction | Side reactions due to strong base or high temperature | Use a milder base or lower the reaction temperature. Ensure the catalyst is added slowly. |

References

- Oreate AI. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds.

-

Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

-

De Figueiredo, R. M., & Christmann, M. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

Application Notes and Protocols: Decarboxylation Methods for 2-Oxo-cyclohexanecarboxylic Acids

Introduction

The decarboxylation of 2-oxo-cyclohexanecarboxylic acids and their derivatives is a fundamental transformation in organic synthesis, yielding valuable cyclohexanone structures that are pivotal intermediates in the development of pharmaceuticals and other complex molecules.[1][2] As a class of β-keto acids, these compounds are particularly susceptible to the loss of carbon dioxide, a reaction that can be initiated under various conditions.[3][4] The strategic removal of the carboxyl group is a key step in many synthetic pathways, enabling the construction of intricate molecular architectures.[1][5] This guide provides an in-depth exploration of the primary methods for the decarboxylation of 2-oxo-cyclohexanecarboxylic acids, offering detailed protocols and insights into the underlying mechanisms for researchers, scientists, and professionals in drug development.

The inherent instability of β-keto acids means they often appear as transient intermediates rather than stable starting materials.[3] Understanding the nuances of their decarboxylation is therefore crucial for designing effective synthetic routes. This document will delve into thermal, acid-catalyzed, and metal-catalyzed decarboxylation methods, providing the theoretical grounding and practical guidance necessary for successful application in a laboratory setting.

I. Thermal Decarboxylation: The Classic Approach

Thermal decarboxylation is often the simplest method for removing the carboxyl group from β-keto acids. The reaction proceeds through a cyclic, six-membered transition state, a type of pericyclic reaction, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate.[4][5] This enol then rapidly tautomerizes to the more stable cyclohexanone product.[3][4]

A. Underlying Principles and Mechanistic Insight

The mechanism of thermal decarboxylation of a 2-oxo-cyclohexanecarboxylic acid involves an intramolecular hydrogen bond between the carboxylic acid proton and the β-carbonyl oxygen.[4] This pre-organization allows for a concerted process where the C-C bond between the carboxyl group and the ring is cleaved, and a new C-H bond is formed at the alpha-carbon, with the simultaneous release of CO2.[4] This process is energetically favorable due to the formation of the stable CO2 molecule and the subsequent tautomerization to the ketone.

Caption: Workflow of thermal decarboxylation.

B. Experimental Protocol: Thermal Decarboxylation in Toluene

This protocol describes a general procedure for the thermal decarboxylation of 2-oxo-cyclohexanecarboxylic acid.

Materials:

-

2-oxo-cyclohexanecarboxylic acid

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-oxo-cyclohexanecarboxylic acid (1.0 eq) in anhydrous toluene (5-10 mL per gram of substrate).

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by observing the cessation of CO2 evolution (bubbling). The reaction is typically complete within 1-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude cyclohexanone can be purified by distillation or column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

Expected Outcome: This procedure should yield cyclohexanone in good to excellent yields, depending on the purity of the starting material and the careful execution of the protocol.

II. Acid-Catalyzed Decarboxylation

The presence of an acid catalyst can significantly accelerate the rate of decarboxylation, often allowing the reaction to proceed at lower temperatures than thermal methods alone.[6]

A. Mechanistic Considerations

In an acidic medium, the carbonyl oxygen of the β-keto group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, which in turn weakens the Cα-C(OOH) bond. The reaction then proceeds through a similar enol intermediate as in the thermal process.[3]

Caption: Acid-catalyzed decarboxylation pathway.

B. Protocol: Acid-Catalyzed Decarboxylation using Sulfuric Acid

This protocol provides a method for the acid-catalyzed decarboxylation of 2-oxo-cyclohexanecarboxylic acid.

Materials:

-

2-oxo-cyclohexanecarboxylic acid

-

Dilute sulfuric acid (e.g., 10% v/v)

-

Round-bottom flask

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and extraction

Procedure:

-

Reaction Setup: To a solution of 2-oxo-cyclohexanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., water or a water/ethanol mixture), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heating: Gently heat the reaction mixture to 50-80 °C.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and neutralize the acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohexanone.

-

Purification: Purify the product by distillation or column chromatography as needed.

III. Metal-Catalyzed Decarboxylation

Certain metal salts can facilitate decarboxylation, often through the formation of metal-carboxylate complexes.[7] These methods can offer advantages in terms of milder reaction conditions and improved selectivity.

A. Rationale and Mechanistic Overview

Transition metal salts, particularly those of copper, can coordinate to the carboxylate group, stabilizing the transition state for CO2 elimination.[7] The reaction may proceed through a metal-enolate intermediate, which is then protonated during workup to give the final ketone product. Some modern methods utilize rhodium or palladium catalysts for decarboxylative cross-coupling reactions, expanding the synthetic utility of this transformation.[8][9]

Caption: Metal-catalyzed decarboxylation process.

B. Protocol: Copper-Catalyzed Decarboxylation in Quinoline

This protocol is a classic example of a metal-catalyzed decarboxylation.

Materials:

-

2-oxo-cyclohexanecarboxylic acid

-

Copper powder or copper(I) oxide

-

Quinoline

-

High-boiling point solvent (optional, e.g., diphenyl ether)

-

Round-bottom flask

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, mix 2-oxo-cyclohexanecarboxylic acid (1.0 eq) with a catalytic amount of copper powder or copper(I) oxide (e.g., 0.1 eq) in quinoline as the solvent.

-

Heating: Heat the mixture to a temperature sufficient to effect decarboxylation (typically 150-200 °C).

-

Monitoring: Monitor the reaction by observing the cessation of CO2 evolution.

-

Workup and Purification: The product, cyclohexanone, can often be distilled directly from the reaction mixture. Alternatively, the reaction mixture can be cooled, diluted with an organic solvent, and washed with dilute acid (to remove quinoline), followed by water and brine. The organic layer is then dried and concentrated, and the product is purified by distillation or chromatography.

IV. The Krapcho Decarboxylation: A Specialized Method for Esters

While not a direct decarboxylation of the carboxylic acid, the Krapcho decarboxylation is a highly relevant and powerful method for the dealkoxycarbonylation of β-keto esters, which are common precursors to 2-oxo-cyclohexanecarboxylic acids.[10][11][12] This reaction is particularly useful when the free acid is unstable or difficult to handle.

A. Principles and Advantages

The Krapcho reaction typically involves heating a β-keto ester with a salt (commonly a halide like NaCl or LiCl) in a polar aprotic solvent such as DMSO, often with a small amount of water.[10][11] The mechanism involves nucleophilic attack of the halide on the ester's alkyl group (an SN2 reaction), followed by decarboxylation of the resulting carboxylate intermediate.[11][12] A key advantage of this method is its tolerance of a wide range of functional groups that might be sensitive to acidic or basic conditions.[10]

B. Protocol: Krapcho Decarboxylation of Ethyl 2-oxocyclohexanecarboxylate

This protocol outlines the Krapcho decarboxylation of a model β-keto ester.

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Lithium chloride (LiCl)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethyl 2-oxocyclohexanecarboxylate (1.0 eq), lithium chloride (1.2 eq), and a small amount of water (2.0 eq) in DMSO.

-

Heating: Heat the reaction mixture to 140-180 °C.

-

Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Workup: Cool the reaction mixture and pour it into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Washing: Wash the combined organic extracts with water and then with brine to remove DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting cyclohexanone by distillation or column chromatography.

V. Comparative Analysis and Method Selection

The choice of decarboxylation method depends on several factors, including the stability of the substrate and product, the presence of other functional groups, and the desired scale of the reaction.

| Method | Typical Conditions | Advantages | Limitations |

| Thermal | High temperature (100-200 °C) in an inert solvent. | Simple, no additional reagents required. | High temperatures may not be suitable for sensitive substrates. |

| Acid-Catalyzed | Mild heating (50-100 °C) with a catalytic amount of strong acid. | Faster than thermal methods, lower temperatures. | Not suitable for acid-sensitive functional groups. |

| Metal-Catalyzed | High temperature with a metal catalyst (e.g., Cu). | Can be effective for challenging substrates. | Metal catalyst may need to be removed, high temperatures often still required. |

| Krapcho (for esters) | High temperature (140-190 °C) with a salt in a polar aprotic solvent.[10] | Excellent functional group tolerance, near-neutral conditions.[10] | Applicable to esters, not the free acid directly. |

Conclusion

The decarboxylation of 2-oxo-cyclohexanecarboxylic acids is a versatile and indispensable reaction in the synthetic chemist's toolkit. The methods outlined in this guide—thermal, acid-catalyzed, metal-catalyzed, and the related Krapcho dealkoxycarbonylation—each offer distinct advantages and are applicable under different circumstances. A thorough understanding of the underlying mechanisms and careful consideration of the substrate's properties will enable researchers to select the most appropriate method to achieve their synthetic goals efficiently and in high yield. The protocols provided herein serve as a robust starting point for the practical application of these important transformations.

References

-

Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available from: [Link]

-

Houk, K. N., & Lee, J. K. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society, 118(33), 7760–7769. Available from: [Link]

-

Grokipedia. Krapcho decarboxylation. Available from: [Link]

-

JoVE. (2023, April 30). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Available from: [Link]

-

Lee, J. K., & Houk, K. N. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. PubMed. Available from: [Link]

-

Wikipedia. Krapcho decarboxylation. Available from: [Link]

-

Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available from: [Link]

-

YouTube. (2026, February 20). Krapcho Decarboxylation. Available from: [Link]

-

Wang, Q., & Li, X. (2014). β-Keto acids in asymmetric metal catalysis and organocatalysis. Organic & Biomolecular Chemistry, 12(43), 8564–8577. Available from: [Link]

-

Fisher Digital Publications. (2018, April 6). Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation. Available from: [Link]

-

Vovk, E. I., et al. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Available from: [Link]

-

Williams, J. M., & Thomson, R. J. (2013). Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling. PMC. Available from: [Link]

-

YouTube. (2022, November 5). Krapcho Decarboxylation. Available from: [Link]

-

Sato, K., et al. (2024, June 5). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. Available from: [Link]

-

Liskey, C. (2009, October 19). TRANSITION METAL-CATALYZED DECARBOXYLATIVE CARBON–CARBON BOND FORMATION. University of Illinois Urbana-Champaign. Available from: [Link]

-

Wikipedia. Decarboxylation. Available from: [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

-

Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed]. Available from: [Link]

-

Organic Chemistry Portal. Cyclohexanone synthesis. Available from: [Link]

-

Pollack, R. M. (1977). Decarboxylations of β-Keto Acids and Related Compounds. Scilit. Available from: [Link]

-

ResearchGate. (n.d.). Applications of 2-Oxoacids. Request PDF. Available from: [Link]

-

Barton, D. H. R., & Zard, S. Z. (1986). Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer. PMC. Available from: [Link]

-

Gentry, E. C., & Knowles, R. R. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. Available from: [Link]

-

Jee, S. (n.d.). Chemistry Decarboxylation Reaction. IIT Kanpur. Available from: [Link]

- Google Patents. (n.d.). US4169952A - Process for the preparation of cyclohexanone-2-carboxamide.

-

Organic Syntheses Procedure. Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Available from: [Link]

-

ChemSynthesis. (2025, May 20). 2-oxocyclohexanecarboxylic acid. Available from: [Link]

-

ResearchGate. (n.d.). The two different reaction mechanisms of oxidative decarboxylation of... | Download Scientific Diagram. Available from: [Link]

-

Organic Chemistry Portal. Decarboxylation. Available from: [Link]

-

ResearchGate. (2025, August 6). Oxidative decarboxylation of cyclohexanecarboxylic acid. Available from: [Link]

-

Chiang, Y., et al. (2025, August 6). The 2-Oxocyclohexanecarboxylic Acid Keto−Enol System in Aqueous Solution. Canadian Journal of Chemistry. Available from: [Link]

-

Kumar, S., et al. (2024, June 25). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. PMC. Available from: [Link]

-

Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Available from: [Link]

-

Guan, R., et al. (2023, April 4). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. PMC. Available from: [Link]

-

Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Available from: [Link]

-

Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. Available from: [Link]

-

Macmillan Group - Princeton University. Decarboxylative Oxygenation via Photoredox Catalysis. Available from: [Link]

-

Macmillan Group - Princeton University. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Available from: [Link]

-

QSAR ANALYTICS. Decarboxylation in drug stability. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclohexanone synthesis [organic-chemistry.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SATHEE: Chemistry Decarboxylation Reaction [satheejee.iitk.ac.in]

- 7. Decarboxylation - Wikipedia [en.wikipedia.org]

- 8. Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. grokipedia.com [grokipedia.com]

- 11. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Guide: Optimizing Benzalacetone & Ethyl Cyanoacetate Cyclization

Executive Summary & Reaction Scope

This guide addresses the cyclocondensation of Benzalacetone (4-phenyl-3-buten-2-one) with Ethyl Cyanoacetate . Depending on the reagents present, this reaction follows two primary divergent pathways critical in drug discovery:

-

Pathway A (Pyridine Synthesis): In the presence of an ammonia source (e.g., Ammonium Acetate), the reaction yields substituted 2-pyridones or 2-aminopyridines via a Hantzsch-like condensation. This is the most common pharmaceutical target.

-

Pathway B (Pyran/Carbocycle Synthesis): In the absence of an external nitrogen source, base-catalyzed cyclization often yields 4H-pyran derivatives or carbocyclic Michael adducts.

This guide prioritizes Pathway A (Pyridine formation) due to its prevalence in bioactive scaffold synthesis, while addressing the fundamental Michael addition mechanics that govern yield in both pathways.

Critical Process Parameters (The "Why")

To improve yield, one must control the equilibrium of the initial Michael addition and the kinetics of the subsequent cyclization.

| Parameter | Recommended Specification | Scientific Rationale |

| Catalyst System | Ammonium Acetate (NH₄OAc) (Excess: 4–8 eq) | Acts as both the nitrogen source and a dual acid-base buffer catalyst. It activates the carbonyl for nucleophilic attack while buffering the pH to prevent retro-Michael decomposition. |

| Solvent | Ethanol (Abs.) or n-Butanol | Polar protic solvents stabilize the ionic intermediates (enolates). n-Butanol allows for higher reflux temperatures ( |

| Temperature | Reflux ( | High thermal energy is required to overcome the activation barrier for the final dehydration/aromatization step. Low temps favor the reversible Michael adduct (kinetic product). |

| Stoichiometry | 1 : 1.1 : 8 (Enone : Ester : NH₄OAc) | A slight excess of ethyl cyanoacetate drives the Michael equilibrium forward. A large excess of ammonium acetate is critical to suppress hydrolysis and ensure rapid imine formation. |

Visualizing the Reaction Pathway

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via a Michael addition followed by a cyclization (ring closure).

Figure 1: The Michael-Initiated Ring Closure (MIRC) pathway. Note the reversibility of the initial Michael addition (red dashed line), which is a common cause of low yield.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Yield & Recovery of Starting Material

Q: I am recovering unreacted Benzalacetone. Is my catalyst dead? A: It is likely not "dead" but rather too strong or the temperature is too low .

-

The Science: The Michael addition is reversible. Strong bases (like unbuffered alkoxides) can promote the retro-Michael reaction, reverting the adduct back to starting materials.

-

Solution: Switch to a buffered system like Ammonium Acetate in Ethanol. If using a metal alkoxide (e.g., NaOEt), lower the loading to catalytic amounts (5-10 mol%) and lower the temperature for the addition step, then raise it for cyclization.

Issue 2: Formation of "Sticky" Oils/Tars

Q: My product crashes out as a sticky orange oil instead of a solid. How do I fix this? A: This usually indicates incomplete cyclization or the presence of polymeric side products .

-

The Science: Benzalacetone is prone to polymerization at high temperatures if the active methylene compound (ethyl cyanoacetate) is not available immediately.

-

Solution:

-

Pre-mix the Ethyl Cyanoacetate and the Base before adding Benzalacetone. This ensures the enolate is ready to trap the enone immediately.

-

Solvent Swap: If using Ethanol, switch to a mixture of Ethanol:Acetic Acid (4:1) . The acidity helps protonate the intermediate and induce precipitation of the solid pyridine product.

-

Issue 3: Product Purity (Mixture of Isomers)

Q: NMR shows a mixture of the desired pyridine and a dihydropyridine intermediate. A: You have stalled at the aromatization step .

-

The Science: The reaction initially forms a 1,2- or 1,4-dihydropyridine. To get the fully aromatic pyridine, an oxidation or elimination step is required.

-

Solution:

-

Aeration: Continue refluxing with an open condenser (or bubble air) to promote oxidative aromatization.

-

Oxidant: Add a mild oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply reflux longer in Nitrobenzene (if compatible with downstream steps) to drive the dehydrogenation.

-

Optimized Protocol: One-Pot Pyridine Synthesis

This protocol is designed to minimize the retro-Michael pathway and maximize crystalline yield.

Reagents:

-

Benzalacetone (10 mmol)

-

Ethyl Cyanoacetate (11 mmol)

-

Ammonium Acetate (80 mmol)

-

Ethanol (20 mL, anhydrous)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve Ethyl Cyanoacetate and Ammonium Acetate in Ethanol. Stir for 10 minutes at room temperature (RT).

-

Checkpoint: Ensure the salt is mostly dissolved/suspended.

-

-

Addition: Add Benzalacetone in a single portion.

-

Reflux: Heat the mixture to reflux (

) with vigorous magnetic stirring for 6–12 hours.-

Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the Benzalacetone spot (high

).

-

-

Precipitation (Critical Step):

-

Cool the mixture to RT.

-

If solid forms, filter and wash with cold ethanol.

-

If no solid forms: Pour the reaction mixture into 100 mL of ice-cold water . The sudden polarity change usually forces the hydrophobic heterocycle to precipitate as a solid.

-

-

Purification: Recrystallize from hot Ethanol or DMF/Water.

Advanced Troubleshooting: Decision Tree

Figure 2: Diagnostic logic for resolving yield and purity issues.

References

- Mechanism & General Protocol: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See sections on Michael Addition and Pyridine synthesis).

-

Ammonium Acetate Catalysis: Attri, P., et al. "One-pot synthesis of 2-amino-3-cyano-4-aryl-6-methylpyridines without catalyst under solvent-free conditions." Green Chemistry Letters and Reviews, 10:4, 272-277, 2017 .

- Kinetics of Michael Addition: Modern Physical Organic Chemistry, Anslyn & Dougherty.

-

Green Chemistry Improvements: Kantam, M.L., et al. "One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide." Journal of Chemical Sciences, 125, 63–69, 2013 .

-

Microwave Assisted Synthesis: Tu, S., et al. "Microwave-assisted one-pot synthesis of 2-amino-3-cyano-4-aryl-6-methylpyridines." Synthetic Communications, 33(10), 1765-1773, 2003 .

Troubleshooting low purity in cyano-cyclohexanone ester hydrolysis

Technical Support Center: Troubleshooting Cyano-Cyclohexanone Ester Hydrolysis

Section 1: Executive Summary & Diagnostic Matrix

The Challenge:

Hydrolyzing cyano-cyclohexanone esters (typically

Standard saponification (NaOH/MeOH) often fails, yielding purities <80% due to Retro-Claisen ring opening or uncontrolled decarboxylation .

Quick Diagnostic: Identify Your Impurity Compare your HPLC/LC-MS data against this matrix to identify the root cause of low purity.

| Observation (LC-MS/NMR) | Probable Impurity | Root Cause |

| Mass +18 (Amide) | Primary Amide | Nitrile Hydrolysis: Base concentration too high or temp >60°C. |

| Mass +18 (Linear) | Ring-Opened Acid | Retro-Claisen: Hydroxide attack on the ketone followed by C-C bond cleavage. |

| Mass -44 (Loss of CO₂) | Decarboxylated Ketone | Thermal Decarboxylation: Reaction temp too high; spontaneous loss of CO₂ after hydrolysis. |

| Broad/Tailing Peak | Zwitterion/Salt | Isoelectric Trapping: Incorrect pH during workup; product stuck in aqueous phase. |

Section 2: The Mechanics of Failure (Why Standard Protocols Fail)

To fix the purity, you must understand the competing pathways. The diagram below illustrates how a standard basic hydrolysis (Path A) often leads to ring destruction (Path B) rather than the desired acid (Path C).

Caption: Competing pathways in basic hydrolysis. Path B (Red) is the primary cause of low purity in cyclic keto-esters.

Section 3: Troubleshooting Guides (Q&A Format)

Scenario A: "I see a massive amount of ring-opened linear byproduct."

Q: Why is the cyclohexane ring opening? A: You are likely using a strong hydroxide base (NaOH/LiOH) at high concentrations. The ketone carbonyl is highly electrophilic. Hydroxide attacks the ketone (1,2-addition) rather than the ester, triggering a Retro-Claisen fragmentation .

The Fix: Switch to Acidic Hydrolysis or Krapcho Conditions

Basic conditions are thermodynamically unfavorable for maintaining the ring in

Protocol 1: Acid-Mediated Hydrolysis (High Ring Stability)

-

Reagents: Glacial Acetic Acid (AcOH) / conc. HCl (4:1 ratio).

-

Mechanism: Acid activates the ester carbonyl without creating a strong nucleophile to attack the ketone.

-

Procedure:

-

Dissolve 1.0 eq of substrate in AcOH (5 vol).

-

Add conc. HCl (1 vol) dropwise at 0°C.

-

Warm to 40°C (Do not exceed 60°C to prevent nitrile hydrolysis).

-

Monitor by HPLC.

-

Quench: Pour into ice water. The product often precipitates as a solid.

-

Scenario B: "I want to remove the ester (decarboxylate) but the yield is low."

Q: Why is the two-step process (Hydrolysis

The Fix: One-Pot Krapcho Decarboxylation

Skip the hydrolysis isolation entirely. The Krapcho method uses halide salts to cleave the ester via an

Protocol 2: Krapcho Decarboxylation (Gold Standard for Purity)

-

Reagents: LiCl (2-3 eq), DMSO (wet), Water (1 eq).

-

Temp: 120°C - 140°C.

-

Procedure:

-

Dissolve substrate in DMSO (5 vol).

-

Add LiCl (3.0 eq) and Water (1.0 eq). Note: Water is critical to facilitate the final protonation.

-

Heat to 130°C. Evolution of CO₂ gas indicates reaction progress.

-

Workup: Cool to RT, dilute with brine, extract with EtOAc.

-

-

Why it works: The chloride ion attacks the methyl/ethyl group of the ester, generating a carboxylate that spontaneously decarboxylates. The ring remains intact because no strong base is present [1].

Scenario C: "My product is water-soluble and won't extract."

Q: Where is my product after workup? A: If your molecule contains both a nitrile (or hydrolyzed amide) and a carboxylic acid, it may form a water-soluble salt or zwitterion depending on the pH.

The Fix: Isoelectric Point Extraction

-

Do not extract at pH 1 (too acidic, protonates nitrile/ketone oxygen).

-

Do not extract at pH 14 (carboxylate salt).

-

Target pH 3-4: Adjust the aqueous layer to pH 3-4 using 1M Citric Acid (gentler than HCl). This ensures the carboxylic acid is protonated (

) and lipophilic, while minimizing other ionic interactions. -

Salting Out: Saturate the aqueous phase with NaCl before extraction to leverage the "Salting Out" effect.

Section 4: Summary of Optimized Conditions

| Goal | Reagents | Temp | Critical Control Parameter |

| Retain Acid (-COOH) | AcOH / HCl | 40°C | Temperature control prevents nitrile hydrolysis. |

| Decarboxylate (-H) | LiCl / DMSO | 130°C | Anhydrous start; add exactly 1 eq H₂O. |

| Mild Hydrolysis | LiOH / THF / H₂O | 0°C | Use LiOH (less basic than NaOH); Keep cold to stop ring opening. |

Section 5: References

-

Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

-Keto Esters, -

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for nitrile/ester hydrolysis).

-

Taber, D. F. (2005).[1] Ti-Crossed-Claisen Condensation: Preparation of Beta-Keto Esters. Journal of the American Chemical Society. (Context on stability of

-keto esters).

Sources

Minimizing polymerization side reactions in Michael additions

Welcome to the Reaction Optimization & Troubleshooting Center .

This guide addresses the suppression of polymerization side reactions during Michael additions. This is a common failure mode when working with highly reactive acceptors (e.g., acrylates, vinyl sulfones) where the intended 1,4-conjugate addition competes with anionic or radical chain propagation.

Module 1: Diagnostic Workflow

Before altering your conditions, identify the type of polymerization occurring. Anionic and radical mechanisms require opposite interventions.

Figure 1: Diagnostic decision tree for distinguishing between radical and anionic polymerization pathways in Michael additions.

Module 2: Critical Troubleshooting (The "Why" and "How")

Issue 1: The "Runaway" Exotherm (Anionic Polymerization)

Symptom: The reaction initially proceeds, then suddenly heats up and solidifies. Mechanism: The Michael adduct (the intermediate enolate formed after nucleophilic attack) is itself a nucleophile. If the proton source is scarce or the base is too strong, this intermediate attacks a second molecule of the Michael acceptor rather than being protonated. This initiates anionic chain growth.[1]

Corrective Actions:

-

Inverse Addition (The "Dropwise" Rule): Never dump the acceptor into the nucleophile/base mixture.

-

Protocol: Dissolve the Nucleophile and Catalyst in the solvent. Add the Michael Acceptor slowly (dropwise or syringe pump) over 30–60 minutes.

-

Logic: This keeps the instantaneous concentration of the Acceptor low, statistically favoring the reaction with the abundant Nucleophile over the scarce Acceptor.

-

-

pKa Matching: Avoid "over-catalysis."

-

Guideline: Select a base with a conjugate acid pKa 2–3 units higher than the nucleophile, but lower than the

-proton of the product if possible. -

Example: For a thiol (pKa ~10), use Triethylamine (pKa ~10.7) or catalytic DBU, not t-BuOK (pKa ~17). Strong bases generate "naked" anions that are too aggressive.

-

Issue 2: Gelation over Time (Radical Polymerization)

Symptom: The reaction works but turns into a "jelly" upon standing or concentration. Mechanism: Acrylates and acrylamides are prone to radical propagation initiated by ambient light, heat, or trace peroxides.

Corrective Actions:

-

Preserve the Inhibitor: Do not remove the stabilizer (e.g., MEHQ - hydroquinone monomethyl ether) from the commercial starting material unless strictly necessary for analytics. MEHQ requires trace oxygen to function; running the reaction under extreme inert atmosphere (removing all O2) can actually disable the inhibitor.

-

Darkness: Wrap the reaction flask in aluminum foil.

Module 3: Advanced Protocol – The "High-Fidelity" Thiol-Acrylate Addition

This protocol is designed for high-value substrates where yield loss to oligomers is unacceptable.

Target: Reaction of a Thiol (Donor) with an Acrylate (Acceptor).[2][3][4] Challenge: Thiols are prone to disulfide formation; Acrylates are prone to polymerization.

Step-by-Step Methodology:

-

Preparation:

-

Solvent: Deoxygenated THF or Methanol (Methanol accelerates proton transfer, quenching anionic chains).

-

Catalyst: Hexylamine or Triethylamine (0.1 – 1.0 mol%).

-

Inhibitor: Add 200 ppm BHT (Butylated hydroxytoluene) if the starting material is uninhibited.

-

-

The Setup:

-

Flask A: Dissolve Thiol (1.0 equiv) and Catalyst (0.01 equiv) in Solvent. Cool to 0°C.

-

Syringe B: Dissolve Acrylate (1.05 equiv) in Solvent.

-

-

Execution:

-

Add solution from Syringe B to Flask A dropwise over 45 minutes at 0°C.

-

Why? Low temperature suppresses the activation energy required for polymerization. Slow addition ensures [Thiol] >> [Acrylate].

-

-

Quenching (Critical):

-

Upon TLC completion, immediately quench with weak acid (e.g., dilute HCl or acetic acid) to neutralize the base/thiolate.

-

Why? Leaving the reaction basic during workup (concentration) often triggers retro-Michael or late-stage polymerization.

-

Module 4: Comparative Data & Selection Guides

Table 1: Catalyst Selection Matrix

Select the mildest catalyst that drives your reaction.

| Catalyst Class | Examples | Risk of Polymerization | Best Use Case |

| Weak Base | Pyridine, NMM | Low | Highly acidic donors (e.g., thiols, malonates). |

| Medium Base | TEA, DIPEA | Moderate | Standard amines, alcohols. |

| Strong Base | DBU, TBD, t-BuOK | High | Sterically hindered donors; requires low temp (-78°C). |

| Nucleophilic | PPh3, DMPP | High (Zwitterionic) | "Click" reactions; requires strict stoichiometry control. |

Table 2: Solvent Effects on Side Reactions

| Solvent Type | Examples | Effect on Michael Addition | Effect on Polymerization |

| Polar Aprotic | DMSO, DMF | Dramatically increases rate (naked anions). | Increases Risk (Hard to control exotherms). |

| Polar Protic | Methanol, EtOH | Moderate rate (H-bonding stabilization). | Decreases Risk (Rapid protonation of intermediate). |

| Non-Polar | Toluene, DCM | Slow rate. | Moderate (often requires stronger catalyst). |

Module 5: Frequently Asked Questions (FAQ)

Q: Should I remove the MEHQ inhibitor from my acrylate before the reaction? A: Generally, No. The inhibitor (typically 100–200 ppm) is negligible compared to the molarity of your reactants. Removing it increases the risk of radical polymerization during handling. Only remove it if you observe specific interference with a sensitive catalyst or for kinetic studies.

Q: I am using a phosphine catalyst (e.g., TCEP, DMPP) and seeing new spots on TLC. A: Phosphines are nucleophilic catalysts that can trigger zwitterionic polymerization . The phosphine attacks the acrylate, forming a zwitterion that initiates chain growth. Fix: Reduce catalyst loading to <1 mol% and ensure water or a proton source is present to facilitate the catalytic turnover step.

Q: My product is an oil that solidifies into a glass after a week. Why? A: You likely have residual base trapped in the oil. Even trace amounts of DBU or TEA can catalyze the Retro-Michael reaction or slow oligomerization over time. Fix: Ensure a rigorous acidic wash (1M HCl or citric acid) during workup to fully neutralize the catalyst.

References

-

Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link

-

Gimbert, C., et al. (2005).[5] Michael additions catalyzed by phosphines.[5][6][7] An overlooked synthetic method.[5] Tetrahedron. Link

-

Krišto, P., et al. (2018). Evaluating Nucleophile Byproduct Formation during Phosphine- and Amine-Promoted Thiol–Methyl Acrylate Reactions. The Journal of Organic Chemistry. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]

- 6. Frontiers | Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety [frontiersin.org]

- 7. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

IR Spectrum Analysis of Nitrile and Carbonyl Groups in Cyclohexane Rings: A Comparative Guide

Topic: IR Spectrum Analysis of Nitrile and Carbonyl Groups in Cyclohexane Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry and structural analysis, the cyclohexane ring is a ubiquitous scaffold. Distinguishing between nitrile (cyano, –C≡N) and carbonyl (–C=O) substituents—or identifying their specific stereochemical orientation—is critical for validating synthetic pathways and determining bioactivity. While NMR is definitive for connectivity, Infrared (IR) spectroscopy offers a rapid, non-destructive probe for electronic environment, bond order, and conformational locking.

This guide provides a technical comparison of these two functional groups within the cyclohexane framework, emphasizing the Axial Haloketone Rule and the Vibrational Stark Effect as advanced diagnostic tools.

Theoretical Framework: Vibrational Modes & Dipole Physics

To interpret the spectra accurately, one must understand the underlying physics driving the absorption frequencies and intensities.

2.1 The Carbonyl Stretch (C=O)

-

Mode: Stretching vibration of the C=O double bond.[1]

-

Dipole Change: Large. The high electronegativity difference between C and O results in a massive change in dipole moment during stretching, leading to a very strong absorption band.

-

Hybridization: The carbonyl carbon is

hybridized, introducing planarity to that segment of the ring (in cyclohexanone).

2.2 The Nitrile Stretch (C≡N)

-

Mode: Stretching vibration of the C≡N triple bond.[1]

-

Dipole Change: Moderate. While polar, the dipole change is generally less than that of a carbonyl, resulting in a medium to strong absorption.

-

Hybridization: The nitrile carbon is

hybridized. When attached to a cyclohexane ring, it acts as a substituent on an

Comparative Analysis: Nitrile vs. Carbonyl

The following table synthesizes the key spectral differences observed in cyclohexane derivatives.

| Feature | Carbonyl (Cyclohexanone) | Nitrile (Cyanocyclohexane) |

| Primary Frequency | 1715 ± 5 cm⁻¹ | 2240 ± 10 cm⁻¹ |

| Intensity | Very Strong | Medium to Strong |

| Peak Shape | Broadens significantly with H-bonding solvents | Sharp; less broadening, but frequency shifts with solvent polarity (Stark Effect) |

| Ring Strain Effect | High Sensitivity. Cyclohexanone: ~1715 cm⁻¹Cyclopentanone: ~1745 cm⁻¹Cyclobutanone: ~1775 cm⁻¹ | Low Sensitivity. The nitrile is exocyclic; ring strain affects the C-C-CN angle but has minimal impact on the C≡N force constant. |

| Conjugation Effect | Lowers frequency by ~25–30 cm⁻¹ (e.g., enones) | Lowers frequency by ~15–20 cm⁻¹ (e.g., conjugated nitriles) |

| Overtone | Strong overtone often visible ~3400 cm⁻¹ (2 x νCO) | Weak or absent |

Advanced Stereochemical Diagnostics

This section details the "Senior Scientist" insights—how to use IR to determine conformation (Axial vs. Equatorial).

4.1 The Axial Haloketone Rule (Crucial for Cyclohexanones)

In alpha-halo cyclohexanones (e.g., 2-chlorocyclohexanone), the position of the halogen determines the carbonyl frequency shift due to field effects and dipole alignment.

-

Equatorial Halogen: The C-X bond and C=O bond are roughly antiparallel (

dihedral). The field effect is minimized.-

Shift: Negligible or slight increase (+2–5 cm⁻¹).

-

Result:

.[2]

-

-

Axial Halogen: The C-X bond is nearly parallel to the

-orbitals of the carbonyl. The electric field of the halogen repels the electrons of the carbonyl oxygen, stiffening the C=O bond (increasing the force constant).-

Shift:Significant increase (+15–20 cm⁻¹).

-

Result:

.[2]

-

Expert Insight: If you observe a doublet in the carbonyl region of an

-halo ketone, it often indicates a conformational equilibrium between the axial and equatorial conformers.

4.2 Nitrile Conformational Analysis

Unlike the ring carbonyl, the nitrile group is a substituent.

-

Equatorial Preference: Due to A-values (steric bulk), the equatorial conformer is thermodynamically favored (

). -

Frequency Shift: The IR frequency difference between axial and equatorial nitriles is subtle (<5 cm⁻¹) and often obscured by solvent effects.

-

Diagnostic Strategy: Do not rely solely on

position for stereochemistry.[2] Instead, look for fingerprint region bands (C-C skeletal modes) or use NMR (

Experimental Protocol

To ensure reproducible data, follow this self-validating protocol.

5.1 Sample Preparation

-

Solid Samples: Use ATR (Attenuated Total Reflectance) for speed.[2] Ensure high contact pressure to avoid weak signals.

-

Solution Phase (Critical for Nitriles):

-

Solvent: Use non-polar solvents (CCl₄ or CS₂, if safety permits; otherwise Hexane/Cyclohexane) to minimize the Vibrational Stark Effect . Polar solvents can shift nitrile peaks by 10–15 cm⁻¹ and broaden carbonyl peaks via H-bonding.

-

Concentration: Prepare a 10–20 mM solution.

-

5.2 Data Acquisition Workflow

-

Background Scan: 32 scans at 4 cm⁻¹ resolution (air background).

-

Sample Scan: 32 scans at 4 cm⁻¹ resolution.

-

Baseline Correction: Apply automatic baseline correction only if significant drift is observed.[2]

-

Peak Picking: Threshold set to 5% T.

Visualization: Diagnostic Workflow

The following diagram outlines the logical decision process for identifying these moieties and their stereochemistry.

Caption: Decision tree for distinguishing nitrile and carbonyl groups and assessing stereochemical/electronic effects in cyclohexane rings.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2]

-

Corey, E. J. (1953).[2] "The Stereochemistry of

-Haloketones of the Cyclohexane Series." Journal of the American Chemical Society, 75(10), 2301–2304. -

Boxer, S. G. (2009).[2] "Stark Reality." The Journal of Physical Chemistry B, 113(10), 2972–2983. (Discussion on Vibrational Stark Effect in Nitriles).

-

NIST Chemistry WebBook. "Cyclohexanone IR Spectrum." National Institute of Standards and Technology.

-

Reusch, W. (2013).[2] "Infrared Spectroscopy."[2][3][4][5][6][7] Virtual Textbook of Organic Chemistry. Michigan State University.

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. 4-Tert-butylcyclohexane-1-carbonitrile | C11H19N | CID 12162984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Senior Application Scientist's Guide to the Mass Spectrometry of Phenyl-Cyanocyclohexanones: A Predictive Comparison

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Charting Unexplored Fragmentation Territories

Phenyl-cyanocyclohexanones represent a class of compounds with significant potential in medicinal chemistry and materials science. Their rigid scaffold, combining aromatic, nitrile, and carbonyl functionalities, makes them attractive building blocks for novel chemical entities. However, a thorough review of the current scientific literature reveals a notable gap: a detailed, comparative analysis of their fragmentation behavior under mass spectrometric conditions.

This guide, therefore, ventures into predictive analysis. In the absence of direct experimental comparisons, we will apply first principles of mass spectrometry to forecast the fragmentation patterns of these complex molecules. By dissecting the established behaviors of cyclohexanones, nitriles, and phenyl-substituted rings, we can construct a logical and scientifically-grounded framework for identifying these compounds and their isomers. This document serves as both a predictive guide for researchers currently working with these molecules and a foundational blueprint for future experimental validation. We will explore the principal fragmentation pathways, consider how stereochemistry and isomerism might influence these pathways, and provide a robust experimental protocol for researchers to generate and confirm these data.

Pillar 1: The Logic of Fragmentation - Predicting Pathways in Phenyl-Cyanocyclohexanones

Under standard Electron Ionization (EI) at 70 eV, the initial event is the removal of an electron to form a molecular ion (M•+). The location of the initial charge—typically on a non-bonding electron of the carbonyl oxygen or the π-system of the phenyl ring—drives the subsequent fragmentation cascade.[1] For a molecule like 2-phenyl-2-cyanocyclohexanone (MW = 199.25 g/mol ), several competing fragmentation pathways are anticipated.

Pathway A: Alpha-Cleavage - The Ketone's Signature

Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is a dominant fragmentation mechanism for ketones.[2][3] For cyclic ketones, this initial cleavage opens the ring, forming a diradical cation, which then undergoes further fragmentation.[4]

-

Ring Opening: The cleavage of the C1-C2 bond is particularly favored because the C2 carbon is a quaternary center, a point of stability for the resulting radical. This generates an isomeric molecular ion.

-

Formation of Key Fragments: Subsequent hydrogen transfers and bond cleavages lead to characteristic fragments. A prominent fragment for cyclohexanones is observed at m/z 55, arising from a complex series of events following the initial alpha-cleavage.[4]

Pathway B: Benzylic and Substituent-Driven Cleavage

The presence of the phenyl and cyano groups on the same carbon (a quaternary center) introduces unique and highly probable fragmentation routes.

-

Benzylic Cleavage: The bond between the quaternary carbon (C2) and the cyclohexanone ring can cleave. While not a classic benzylic cleavage which typically forms a tropylium ion at m/z 91, the loss of the entire phenyl-cyano-methyl radical (•CH(Ph)CN) could occur. However, a more likely scenario involves the expulsion of either the phenyl or cyano group as a radical.

-

Loss of Phenyl Radical (•C₆H₅): Cleavage of the C-Ph bond would result in an ion at m/z 122 ([M - 77]⁺). This is a highly probable fragmentation.

-

Loss of Cyano Radical (•CN): Cleavage of the C-CN bond would yield an ion at m/z 173 ([M - 26]⁺). The relative stability of the resulting cation will dictate the prevalence of this pathway compared to the loss of the phenyl radical.

-

Loss of Hydrogen Cyanide (HCN): The loss of a neutral molecule of HCN (27 Da) is a common fragmentation pathway for nitriles, often occurring through rearrangement.[5][6] This would produce a significant ion at m/z 172 ([M - 27]•+).

Pathway C: Retro-Diels-Alder (RDA) Reaction

If the initial fragmentation leads to the formation of a double bond within the cyclohexene ring (e.g., after loss of HCN), a Retro-Diels-Alder reaction can occur. This pericyclic reaction cleaves the ring into a diene and a dienophile.[7][8] For a cyclohexene-derived structure, this would typically result in the loss of ethene (28 Da), leading to a characteristic fragment ion.

The interplay of these pathways is visually summarized in the following predicted fragmentation scheme for 2-phenyl-2-cyanocyclohexanone.

Pillar 2: Comparative Analysis - The Influence of Isomerism and Stereochemistry

While obtaining definitive fragmentation patterns requires experimental data, we can hypothesize how structural variations would alter the mass spectra.

Positional Isomers (e.g., 2- vs. 4-Phenyl-4-cyanocyclohexanone)

The position of the substituents would drastically alter the fragmentation pathways:

-

4-Phenyl-4-cyanocyclohexanone: In this isomer, the phenyl and cyano groups are not on a carbon alpha to the carbonyl. Therefore, the classic alpha-cleavage of the C1-C2 or C1-C6 bonds would occur first, leading to different ring-opened intermediates than the 2-substituted isomer. The loss of the entire substituent group via cleavage of the C3-C4 bond would be less likely. We would predict a more prominent initial fragmentation pattern characteristic of a simple cyclohexanone (e.g., strong m/z 55), with subsequent fragments showing losses of the phenyl and cyano groups.

Stereoisomers (e.g., cis- vs. trans-Isomers)

The influence of stereochemistry on EI fragmentation is subtle but can be significant. Differences arise from the spatial arrangement of atoms, which can facilitate or hinder specific rearrangement reactions (like hydrogen transfers) that require close proximity of the involved atoms.[9][10]

-

Hydrogen Transfer Reactions: For a McLafferty-type rearrangement to occur, a gamma-hydrogen must be able to approach the carbonyl oxygen through a six-membered ring transition state.[7] The feasibility of this conformation can differ between cis and trans isomers, potentially leading to a significant difference in the abundance of the resulting fragment ion.

-

Steric Hindrance: In one stereoisomer, a bulky group might sterically hinder a particular bond cleavage, making an alternative pathway more favorable compared to the other isomer. This can result in different relative abundances of shared fragment ions.[10]

For phenyl-cyanocyclohexanones, one could hypothesize that a cis isomer, where the phenyl group might be axial and closer to axial hydrogens on the ring, could show a higher propensity for specific hydrogen rearrangement-driven fragmentations compared to a trans isomer. However, without experimental data, this remains a point of academic conjecture.[9]

Predicted Key Fragments: A Comparative Summary

| m/z Value | Proposed Fragment Identity | Originating Isomer (Predicted) | Fragmentation Pathway | Predicted Relative Abundance |

| 199 | [M]•+ (Molecular Ion) | Both | Ionization | Low to Medium |

| 173 | [M - •CN]⁺ | 2- and 4-isomers | Substituent Cleavage | Medium |

| 172 | [M - HCN]•+ | Both | Rearrangement & Loss of HCN | High |

| 122 | [M - •Ph]⁺ | 2- and 4-isomers | Substituent Cleavage | Medium to High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Both | Rearrangement from Phenyl-containing fragments | Medium |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Both | Fragmentation of Phenyl-containing ions | Medium |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Both (likely more abundant in 4-isomer) | Alpha-cleavage cascade | High (Potential Base Peak) |

Pillar 3: A Self-Validating System - Experimental Protocol

To validate these predictions and build a library of fragmentation patterns, a robust and reproducible analytical method is essential. The following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is designed for the analysis of phenyl-cyanocyclohexanones.

Sample Preparation

-

Standard Preparation: Accurately weigh ~10 mg of the phenyl-cyanocyclohexanone isomer and dissolve in 10 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL amber glass autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF) with an Electron Ionization (EI) source.[11]

-

GC Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

| Parameter | Setting | Rationale (The "Why") |

| Injection Volume | 1 µL | Standard volume to avoid column overloading while ensuring adequate signal. |

| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Mode | Splitless (or low split ratio) | Maximizes analyte transfer to the column for high sensitivity, crucial for identifying low-abundance fragments. |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for a 0.25 mm ID column to maintain resolution. |

| Oven Program | ||

| - Initial Temp. | 100 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |

| - Ramp Rate | 15 °C/min | A moderate ramp to ensure good separation of isomers and any impurities. |

| - Final Temp. | 280 °C, hold for 10 min | Ensures that the analyte and any higher-boiling compounds are fully eluted from the column. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature to promote ionization and minimize thermal degradation within the source.[12] |

| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique to induce reproducible fragmentation.[12] |

| Electron Energy | 70 eV | The industry standard for creating extensive, library-searchable fragmentation patterns.[12] |

| Mass Range | m/z 40-300 | Covers the expected molecular ion and all significant predicted fragments. |

| Scan Mode | Full Scan | Acquires data across the entire mass range to identify all fragment ions. |

Data Analysis and Validation

-

Identify the Molecular Ion (M•+): Locate the peak corresponding to the molecular weight of the compound (m/z 199). Verify it follows the Nitrogen Rule (an odd molecular weight corresponds to an odd number of nitrogen atoms).[6]

-

Analyze Fragment Ions: Identify major fragment ions and calculate the neutral losses from the molecular ion.

-

Compare Isomers: Inject different isomers under identical conditions. Compare the retention times and the relative abundances of key fragment ions to identify stereochemical or positional effects.

-

Library Creation: Once validated, save the spectra to a user-created library for future identification.

Conclusion

While the mass spectral fragmentation of phenyl-cyanocyclohexanones has not yet been explicitly detailed in the scientific literature, a predictive analysis based on fundamental principles provides a strong starting point for any researcher in this field. The interplay between alpha-cleavage of the ketone ring, substituent-driven fissions, and potential rearrangements like the Retro-Diels-Alder reaction offers a rich tapestry of potential fragment ions. The most significant cleavages are predicted to be the loss of neutral HCN (m/z 172) and fragmentation characteristic of the cyclohexanone core (m/z 55). This guide provides the theoretical framework and a detailed experimental protocol to systematically investigate these compounds, compare their isomers, and ultimately contribute validated, citable data to the broader scientific community.

References

- BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.

- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

- Unknown. (n.d.). General Fragmentation Modes.

- Winkler, F. J., & Stahl, D. (1984). Stereochemical effects on anion mass spectra of cyclic diols. Negative chemical ionization, collisional activation, and metastable ion spectra. Journal of the American Chemical Society, 106(17), 4887–4889.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona, Department of Chemistry and Biochemistry Website.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from Whitman College Chemistry Department Website.

- Filo. (2025, December 6). Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns with well labelled diagrams.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from Whitman College Chemistry Department Website.

- Creative Proteomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.

- Tappi, S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, e5001.

- Wisdomlib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism.

- Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer.

- BenchChem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).

- Gucinski, A. C., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1797–1807.

- Mandelbaum, A. (2015). Stereochemistry Studied Using Mass Spectrometry.

- Unknown. (2025, August 6). Electron ionization cross-section and fragmentation of α-cyclohexanedione.

- ChemNotate. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).